1-Tetradecyl-3-methylimidazolium chloride
CAS No.: 171058-21-2
Cat. No.: VC20883247
Molecular Formula: C18H35ClN2
Molecular Weight: 314.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171058-21-2 |
|---|---|
| Molecular Formula | C18H35ClN2 |
| Molecular Weight | 314.9 g/mol |
| IUPAC Name | 1-methyl-3-tetradecylimidazol-1-ium;chloride |
| Standard InChI | InChI=1S/C18H35N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | SDXDXENAFAXVMX-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] |
| Canonical SMILES | CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 171058-21-2 |
| Molecular Formula | C₁₈H₃₅ClN₂ |
| Molecular Weight | 314.94 g/mol |
| IUPAC Name | 1-methyl-3-tetradecylimidazol-1-ium chloride |
| InChIKey | SDXDXENAFAXVMX-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCN1C=CN+C.[Cl-] |
| The compound is often abbreviated in scientific literature as [C14MIm]Cl, representing the tetradecyl chain length (C14), methylimidazolium cation (MIm), and chloride anion (Cl) . |
Physical and Chemical Properties
1-Tetradecyl-3-methylimidazolium chloride exhibits distinctive physical and chemical properties that contribute to its versatility in various applications.
Physical State and Appearance
The compound typically appears as off-white to cream-colored chunks and crystals at room temperature . Its physical state depends on temperature conditions, as it has a relatively low melting point.
Thermal Properties
There is some variation in reported melting points across different sources:
Solubility and Hygroscopic Properties
1-Tetradecyl-3-methylimidazolium chloride is notably hygroscopic, readily absorbing moisture from the air . This property must be considered during handling and storage of the compound. While specific solubility data is limited in the search results, ionic liquids of this class typically exhibit good solubility in polar solvents and limited solubility in non-polar solvents.
Structural Characteristics
The compound features an imidazolium ring with a methyl substituent at the 3-position and a long tetradecyl (C14) chain at the 1-position. This structure contributes to its amphiphilic nature, with a hydrophilic imidazolium head group and a hydrophobic alkyl tail .
Synthesis and Related Derivatives
The synthesis of 1-Tetradecyl-3-methylimidazolium chloride typically involves the quaternization of N-methylimidazole with 1-chlorotetradecane.
Related Derivatives
Several derivatives related to 1-Tetradecyl-3-methylimidazolium chloride appear in the literature, including:
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1-Tetradecyl-3-methylimidazolium bromide ([C14mim]Br)
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1-Tetradecyl-3-methylimidazolium decanoate ([C14mim][C9COO])
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1-Tetradecyl-3-methylimidazolium dodecanoate ([C14mim][C11COO])
These variations, with different anions, demonstrate the versatility of the cationic portion of the compound for creating ionic liquids with tailored properties .
Applications in Scientific Research and Industry
1-Tetradecyl-3-methylimidazolium chloride demonstrates versatility across numerous applications due to its unique physicochemical properties.
Catalysis Applications
The compound serves as both a solvent and catalyst in various chemical reactions, particularly in organic synthesis:
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Suzuki Coupling: It facilitates carbon-carbon bond formation reactions, which are crucial in pharmaceutical and fine chemical synthesis.
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Heck Reaction: The compound promotes the formation of substituted alkenes.
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Diels-Alder Reaction: It enhances cycloaddition reactions through its function as a promoter and stabilizer.
In these applications, the ionic liquid improves reaction efficiency by providing a unique reaction environment that can stabilize intermediates and enhance selectivity, often leading to higher yields compared to conventional solvents.
Electrochemistry Applications
In electrochemical processes, 1-Tetradecyl-3-methylimidazolium chloride serves multiple functions:
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Electroplating: The compound enhances metal deposition on surfaces.
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Energy Storage Devices: Its high conductivity and stability make it valuable in batteries and supercapacitors.
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Electrospinning: The compound assists in nanofiber production for various applications.
Its low viscosity and excellent thermal stability contribute to its effectiveness in these electrochemical applications.
Pharmaceutical Applications
In pharmaceutical formulations, 1-Tetradecyl-3-methylimidazolium chloride functions primarily as a solubilizer for poorly water-soluble drugs. This capability can significantly improve drug bioavailability and efficacy, addressing one of the major challenges in pharmaceutical development .
The compound's ability to enhance drug solubility makes it particularly valuable for formulating drugs with poor aqueous solubility, potentially increasing their therapeutic potential through improved absorption .
Petrochemical Industry Applications
Within the petrochemical sector, the compound serves as an effective surfactant in enhanced oil recovery operations. Its ability to efficiently lower interfacial tension between oil and water phases can improve oil displacement and recovery efficiency .
Surface and Micelle Properties
As an ionic compound with a long alkyl chain, 1-Tetradecyl-3-methylimidazolium chloride demonstrates interesting surface-active properties.
Mixed Micelle Formation
Research has investigated the mixed micellization behavior of 1-Tetradecyl-3-methylimidazolium bromide (a closely related analog) with conventional cationic surfactants. The critical micelle concentration (CMC) and interfacial parameters were determined through surface tension and conductivity measurements .
Studies have shown that parameters such as maximum surface excess (Γmax) and minimum area per molecule (Amin) are affected by salt concentrations, with CMC and Γmax values decreasing with increasing salt concentrations .
Aggregation Behavior
Research has also documented the aggregation of phosphate and 1-Tetradecyl-3-methylimidazolium chloride-based background electrolytes during micellar electrokinetic chromatography (MEKC). After a certain transit period, the aggregates appear as a random sequence of spikes on UV detector signals .
This aggregation behavior has been quantified by plotting root mean square values of the spikes and aggregation time (Ta) against background electrolyte concentrations. These observations suggest that MEKC provides a simple and effective technique for studying micelle aggregation .
Recent Research Developments and Future Perspectives
Research into 1-Tetradecyl-3-methylimidazolium chloride continues to expand, with several manufacturers and research institutions exploring its potential applications.
Market and Manufacturing Developments
According to Ningbo Inno Pharmchem Co., Ltd., a manufacturer of this compound, extensive research and development has been conducted to bring the product to market with high quality and safety standards . The company emphasizes the potential of this compound to become a "game-changer" in various fields, suggesting ongoing commercial interest in its applications.
Research Gaps and Future Directions
Despite the promising applications of 1-Tetradecyl-3-methylimidazolium chloride, several research gaps remain:
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Environmental Impact: More comprehensive studies on biodegradability and environmental fate are needed
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Toxicological Profile: Detailed toxicity studies specific to this compound would enhance safety understanding
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Scale-up Challenges: Research addressing challenges in large-scale production and purification Future research directions may focus on developing greener synthesis routes, exploring novel applications in advanced materials, and investigating synergistic effects with other compounds for enhanced performance in various applications.
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